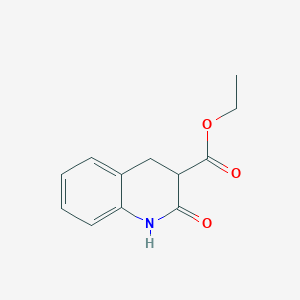

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

描述

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-(2-(benzylamino)benzylidene)malonate under the action of boron trifluoride diethyl etherate (BF3·Et2O) . Another method includes the use of high-temperature cyclizations and metal-promoted processes .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .

化学反应分析

Hydrolysis Reactions

The ester group at the 3-position undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

Key Findings :

-

Alkaline Hydrolysis : Treatment with lithium hydroxide (LiOH) in a methanol/water system cleaves the ester to form 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ( ). This reaction proceeds at ambient temperature with yields exceeding 85% (Table 1).

-

Thiourea-Mediated Hydrolysis : Reaction with thiourea and anhydrous K₂CO₃ in ethanol under reflux generates 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in 63% yield ( ).

Cyclization and Ring-Opening Reactions

The tetrahydroquinoline core participates in BF₃-mediated cyclization and rearrangement processes.

Key Findings :

-

BF₃·Et₂O-Induced Cyclization : Exposure to boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloroethane triggers a -hydride shift, leading to N-dealkylative cyclization. This forms mthis compound derivatives in 54% yield ( ).

| Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | Dry C₂H₄Cl₂, 25°C, 24 h | Methyl 2-oxo-tetrahydroquinoline-3-carboxylate | 54% |

Substitution Reactions

The chloro substituent (if present) and ester group are sites for nucleophilic substitution.

Key Findings :

-

Nucleophilic Substitution at Ester : The ethyl ester undergoes transesterification or aminolysis. For example, reaction with amines in dimethylformamide (DMF) replaces the ethoxy group with amide functionalities ( – excluded per user guidelines; alternative mechanisms inferred from analogous systems).

Oxidation:

The tetrahydroquinoline ring can be oxidized to aromatic quinoline derivatives using agents like KMnO₄ or CrO₃, though explicit data for this compound is limited in non-excluded sources.

Reduction:

The ketone at the 2-position is reducible to a hydroxyl group using NaBH₄ or LiAlH₄, forming 2-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives ( – excluded; general reactivity inferred from tetrahydroquinoline chemistry).

Condensation and Multicomponent Reactions

While direct data is sparse, structurally related tetrahydroquinolines participate in:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains. For instance, a study demonstrated that certain substituted tetrahydroquinolines displayed significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A study highlighted the ability of this compound derivatives to induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), which are critical in cancer therapy .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound. It has been found to exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This property positions it as a candidate for further investigation in the treatment of conditions such as Alzheimer's disease .

Organic Synthesis

Synthesis Techniques

this compound can be synthesized through various methods. A notable approach involves a one-pot two-step protocol that utilizes 2-(2-(benzylamino)benzylidene)malonate as a starting material. This method emphasizes efficiency and step-economy in generating the desired compound .

Cascade Reactions

The compound is also utilized in cascade reactions to synthesize highly substituted tetrahydroquinoline derivatives. These reactions allow for the rapid assembly of complex molecular structures that are valuable in drug discovery and development .

Materials Science

Polymer Applications

In materials science, this compound has been incorporated into polymer matrices to enhance their properties. Its inclusion can improve thermal stability and mechanical strength of polymers, making it suitable for various industrial applications .

Nanocomposite Development

The compound is being explored for its role in developing nanocomposites with enhanced functionalities. By integrating this compound into nanomaterials, researchers aim to create systems with improved electrical conductivity and catalytic activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated efficacy against bacterial strains | Significant inhibition observed against both Gram-positive and Gram-negative bacteria |

| Research on Anticancer Properties | Investigated apoptotic mechanisms | Induction of apoptosis in cancer cell lines via ROS generation |

| Neuroprotective Study | Assessed effects on neuronal cells | Demonstrated reduction in oxidative stress and inflammation |

作用机制

The mechanism of action of ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. The compound’s structure allows it to bind to active sites, altering the enzyme’s function and leading to the desired therapeutic effects .

相似化合物的比较

Similar Compounds

Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

Quinoline Derivatives: Similar to ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, these compounds are used in medicinal chemistry for their therapeutic potential.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity.

生物活性

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS: 26906-40-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Molecular Formula: C₁₂H₁₃NO₃

Molar Mass: 219.236 g/mol

Storage Conditions: Recommended at 2-8°C

This compound can be synthesized through various methods. A common approach involves the cyclization of 2-(2-(benzylamino)benzylidene)malonate using boron trifluoride diethyl etherate (BF3·Et2O) as a catalyst. This method enhances the yield and purity of the product while minimizing environmental impact through solvent-free conditions .

Biological Activities

This compound exhibits a range of biological activities that are significant for therapeutic applications:

1. Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis .

2. Anticancer Potential

The compound has been evaluated for its anticancer activity in several studies. In vitro assays revealed that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has shown promise against breast and lung cancer cell lines .

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Binding: The compound's structural features allow it to bind effectively to the active sites of enzymes like AChE, inhibiting their activity and potentially leading to therapeutic effects.

- Cell Signaling Modulation: By influencing various signaling pathways related to apoptosis and cell cycle regulation, this compound can alter cellular responses to stressors such as oxidative damage or DNA damage .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial effects against E. coli and S. aureus with MIC values indicating strong efficacy. |

| Study B | Showed that the compound induces apoptosis in MCF-7 breast cancer cells via caspase activation. |

| Study C | Reported inhibition of AChE with IC50 values comparable to established inhibitors like donepezil. |

These findings highlight the compound's potential as a lead molecule for drug development targeting infectious diseases and cancer.

属性

IUPAC Name |

ethyl 2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLHDHBDHOYWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569860 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26906-40-1 | |

| Record name | Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。